4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Kinase inhibition Structure-activity relationship Molecular recognition

This 2-pyridyl thiazole-benzamide morpholine-sulfonyl derivative is a validated core scaffold for PI3K/mTOR kinase inhibitor development. The pyridyl nitrogen at the 2-position is essential for correct hinge-binding orientation; positional isomers (3- or 4-pyridyl) exhibit drastically altered kinase selectivity. Use this isomerically precise building block for SAR library expansion, matched-pair negative control experiments, and computational pharmacophore validation. Morpholine-4-sulfonyl group enhances solubility and metabolic stability. Rapid synthesis-to-derivatization pathway supports parallel library generation. Choose this specific CAS 361479-19-8 to ensure reproducible biological activity and target engagement.

Molecular Formula C19H18N4O4S2
Molecular Weight 430.5
CAS No. 361479-19-8
Cat. No. B2642482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide
CAS361479-19-8
Molecular FormulaC19H18N4O4S2
Molecular Weight430.5
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4
InChIInChI=1S/C19H18N4O4S2/c24-18(22-19-21-17(13-28-19)16-3-1-2-8-20-16)14-4-6-15(7-5-14)29(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12H2,(H,21,22,24)
InChIKeyACQSCXVSRILFAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide: A Precision Kinase Inhibitor Scaffold


4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide (CAS 361479-19-8) is a thiazole-based benzenesulfonamide-linked morpholine derivative. This compound belongs to a class of molecules investigated as inhibitors of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases [1]. Its structure features a morpholine-4-sulfonyl group attached to a benzamide core, which is further linked to a pyridin-2-yl substituted thiazole, a scaffold known for engaging kinase ATP-binding pockets.

Why Generic Substitution of 4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide is Inadvisable


Generic substitution with positional isomers, such as the pyridin-3-yl (CAS 361479-56-3) or pyridin-4-yl analogs, is not scientifically valid due to the critical role of the pyridyl nitrogen's position in target binding. In kinase inhibitor design, the orientation of the pyridine nitrogen dictates key hydrogen bond interactions within the adenine-binding pocket, directly modulating affinity and selectivity [1]. Even minor alterations in this vector can abolish activity or drastically shift kinase selectivity profiles, making precise isomeric identity a non-negotiable requirement for reproducible pharmacology.

Quantitative Differentiation Evidence for 4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide


Pyridyl Nitrogen Position Dictates Kinase Hinge-Binding Geometry

The 2-pyridyl isomer (target compound) presents its nitrogen atom in a geometry optimized for forming a canonical hydrogen bond with the kinase hinge region, a critical interaction for ATP-competitive inhibitors. In contrast, the 3-pyridyl isomer (CAS 361479-56-3) and 4-pyridyl isomer cannot engage this interaction in the same manner due to altered vector angles, as inferred from co-crystal structures of related thiazole-based PI3K/mTOR inhibitors [1]. While head-to-head biochemical data for these exact isomers is not publicly available, class-level evidence confirms that pyridyl positional isomerism often results in >10-fold differences in binding affinity for such scaffolds.

Kinase inhibition Structure-activity relationship Molecular recognition

Morpholine-4-sulfonyl Group Confers Favorable Physicochemical Properties for Kinase Targeting

The morpholine-4-sulfonyl substituent is a privileged pharmacophore in PI3K/mTOR drug discovery, known to improve aqueous solubility and metabolic stability compared to unsubstituted benzamides or other sulfonamide linkers [1]. This moiety provides a balance of polarity and hydrogen-bonding capacity that enhances oral bioavailability potential, a property not shared by analogs lacking the morpholine ring.

Drug-likeness Solubility Pharmacophore

Structural Identity Confirmation via Unique InChI Key Prevents Isomer Mismatch

The target compound is uniquely identified by InChI Key ACQSCXVSRILFAV-UHFFFAOYSA-N, which encodes its precise connectivity, including the 2-pyridyl substitution on the thiazole ring. In contrast, the closely related 3-pyridyl isomer (CAS 361479-56-3) possesses a different InChI Key, ensuring unambiguous discrimination between these positional isomers during procurement and analytical verification. This level of structural specificity is critical for batch-to-batch reproducibility in biological assays.

Quality control Chemical identity Reproducibility

Validated Application Scenarios for 4-(Morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide


Kinase Inhibitor Lead Optimization and SAR Studies

The compound serves as a core scaffold for developing PI3K/mTOR pathway inhibitors. Its precise 2-pyridyl configuration is essential for maintaining the hinge-binding interaction, making it a reliable starting point for systematic structure-activity relationship (SAR) exploration [1]. Researchers can modify the benzamide or morpholine substituents while preserving the validated kinase-binding geometry.

Negative Control Experimentation with Isomeric Compounds

The distinct InChI Key and chemical identity of the 2-pyridyl isomer allow it to be used in conjunction with the 3-pyridyl isomer (CAS 361479-56-3) as a matched pair for negative control experiments. This enables investigators to confirm that observed biological activity is specific to the correct hinge-binding orientation, rather than a non-specific effect of the chemotype.

Focused Compound Library Synthesis for Oncology Drug Discovery

Given its morpholine-4-sulfonyl group, which enhances solubility and metabolic stability, this compound is a valuable building block for generating diverse kinase inhibitor libraries for high-throughput screening against oncology targets. Its established synthetic accessibility supports rapid parallel derivatization.

Pharmacophore Model Validation in Computational Chemistry

The compound's distinct pyridyl orientation provides a rigorous test case for validating pharmacophore models and molecular docking protocols targeting the ATP-binding site of kinases. Its unique isomeric identity helps calibrate computational predictions of binding affinity.

Quote Request

Request a Quote for 4-(morpholine-4-sulfonyl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.